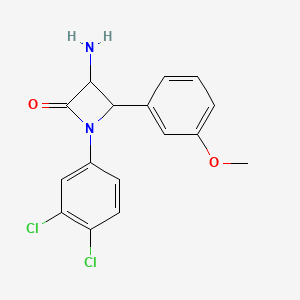
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The unique structure of this compound, featuring both fluoro and trifluoromethyl groups, makes it an interesting subject for research in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced using electrophilic fluorination and trifluoromethylation reactions, respectively.
Esterification: The final step involves esterification of the propanoic acid derivative to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry and automated synthesis techniques.
Analyse Des Réactions Chimiques
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic chemistry.
Applications De Recherche Scientifique
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.
Mécanisme D'action
The mechanism of action of Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of target proteins, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate include other indole derivatives with fluoro or trifluoromethyl groups. Examples include:
Methyl 3-(6-fluoro-1H-indol-3-yl)propanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Lacks the fluoro group, affecting its reactivity and interactions.
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Substitution of fluoro with chloro alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of both fluoro and trifluoromethyl groups, which confer distinct chemical and biological characteristics, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H11F4NO2 |
|---|---|
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
methyl 3-[6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11F4NO2/c1-20-11(19)5-4-9-8-3-2-7(14)6-10(8)18-12(9)13(15,16)17/h2-3,6,18H,4-5H2,1H3 |
Clé InChI |
YBOATSUEZLIWEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(NC2=C1C=CC(=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
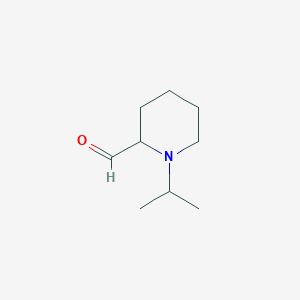
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)

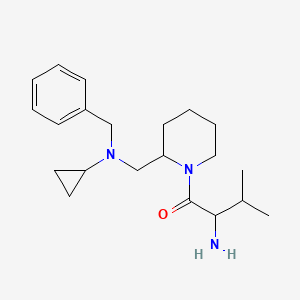
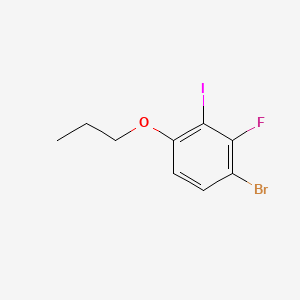
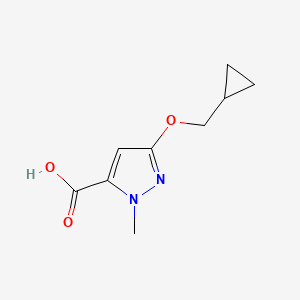
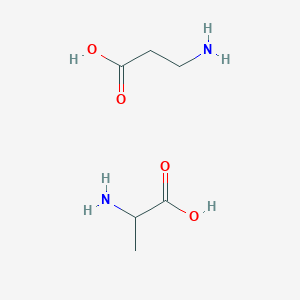
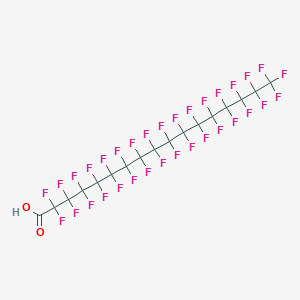
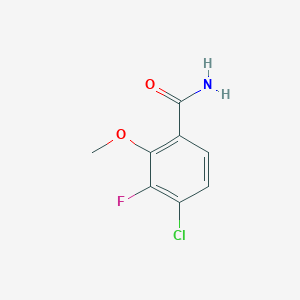
![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)

